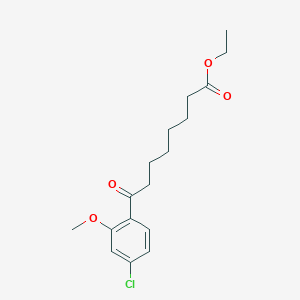

Ethyl 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoate

Description

Ethyl 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoate is a synthetic ester featuring an octanoate backbone substituted with a 4-chloro-2-methoxyphenyl ketone group. The compound’s synthesis likely involves coupling reactions similar to those described for its analogs, such as carbodiimide-mediated amide bond formation or fluorination strategies .

Properties

IUPAC Name |

ethyl 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClO4/c1-3-22-17(20)9-7-5-4-6-8-15(19)14-11-10-13(18)12-16(14)21-2/h10-12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFWEANWFJQWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aromatic Substituent Preparation and Functionalization

The 4-chloro-2-methoxyphenyl moiety is typically prepared by selective chlorination and methylation of phenolic precursors or by using commercially available 4-chloro-2-methoxyaniline derivatives. The methoxy group is introduced via methylation of the corresponding hydroxy group using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Synthesis of the Keto-Octanoate Chain

The octanoate chain bearing a ketone at the 8-position is synthesized by controlled oxidation or by using keto-ester precursors. One common approach involves:

- Starting from ethyl octanoate or a similar ester

- Introducing the ketone functionality at the terminal position through selective oxidation or by using α-keto acid derivatives

Coupling of Aromatic and Keto-Ester Components

The coupling step to form Ethyl 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoate can be achieved via Friedel-Crafts acylation or via nucleophilic substitution reactions involving acid chlorides and aromatic nucleophiles.

A representative method from patent WO2014108919A2 describes:

- Conversion of the keto-ester to the corresponding acid chloride using phosphorus pentachloride (PCl5) in dichloromethane at 25–40°C

- Slow addition of the acid chloride to a reaction mixture containing the aromatic amine or phenyl derivative under nitrogen atmosphere at low temperature (0–5°C)

- Stirring for several hours to ensure complete reaction

- Workup involving aqueous washes, filtration, and drying to isolate the product with high purity (HPLC purity > 99%) and good yield (approximately 80–85%)

Alternative Diazotization and Hydrazone Formation Routes

In related synthetic routes for similar compounds, diazotization of 4-methoxyaniline followed by coupling with ethyl 2-chloro-3-oxobutyrate or related keto-esters is employed to form hydrazone intermediates. These intermediates can be further transformed into the target compound or used as key intermediates in pharmaceutical syntheses such as Apixaban production.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid chloride formation | Phosphorus pentachloride, dichloromethane | 25–40 | 4 | — | Controlled addition, stirring |

| Coupling with aromatic moiety | Aromatic amine, triethylamine, nitrogen atm | 0–5 | 2 | 80–85 | Low temperature to avoid side reactions |

| Workup and purification | Water, sodium carbonate wash, filtration | Ambient | 2 | — | High purity product (>99% HPLC) |

| Diazotization (alternative) | 4-methoxyaniline, HCl, NaNO2 | 0–10 | 0.5 | — | Formation of diazonium salt |

| Hydrazone formation | Ethyl 2-chloro-3-oxobutyrate, sodium acetate | 0–5 | 2 | 75–85 | Homogeneous reaction, moderate yield |

Research Findings and Analytical Data

- The acid chloride intermediate is stable under controlled conditions and reacts efficiently with aromatic nucleophiles to form the desired keto-ester.

- The reaction is typically performed under inert atmosphere (nitrogen) to prevent hydrolysis and side reactions.

- Purification by aqueous washes and recrystallization yields a product with melting point around 135–140°C and HPLC purity exceeding 99%.

- Alternative hydrazone intermediates prepared via diazotization routes show yields around 75–85% with purity >96% by HPLC, suitable for further synthetic transformations.

- The Z-configuration of hydrazone intermediates is confirmed by spectroscopic methods and is critical for downstream reactivity and selectivity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

Hydrolysis: 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoic acid and ethanol.

Reduction: Ethyl 8-(4-chloro-2-methoxyphenyl)-8-hydroxyoctanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of therapeutic agents due to its structural features.

Materials Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoate depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In pharmaceuticals, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific derivative or application being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in their aromatic substituents and functional groups, significantly influencing their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Substituent Variations and Molecular Properties

Notes:

Biological Activity

Ethyl 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoate is a synthetic organic compound characterized by its complex structure, which includes both aliphatic and aromatic components. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₂₃ClO₄

- Molecular Weight : Approximately 326.82 g/mol

- Structural Features : The compound features a chloro-substituted aromatic ring, an ester functional group, and a keto group, which are critical for its biological activity.

Biological Activity Overview

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential pharmacological properties:

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, indicating that this compound may also possess this activity.

- Anti-inflammatory Effects : Compounds with similar structures are often explored for their anti-inflammatory effects, making this compound a candidate for further investigation in this area.

- Antitumor Potential : The structural characteristics suggest that it may interact with cellular pathways involved in cancer proliferation.

The mechanism of action for this compound likely involves:

- Enzyme Interaction : The keto group can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity.

- Binding Affinity : The presence of the chloro and methoxy groups may enhance binding affinity to specific biological targets, influencing various cellular pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate | C₁₇H₂₃ClO₄ | Variation in chlorine position |

| Ethyl 4-(4-chloro-2-methoxyphenyl)octanoate | C₁₅H₂₃ClO₄ | Lacks the carbonyl group at position 8 |

| Methyl Octanoate | C₈H₁₆O₂ | Simpler structure, primarily used as a flavoring agent |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via esterification of 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoic acid with ethanol using acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux. Reaction optimization includes controlling temperature (70–90°C), solvent choice (e.g., toluene), and catalyst loading (1–5 mol%) to achieve yields >80% . Industrial scaling may employ continuous flow reactors for enhanced purity and reproducibility .

Q. How is the ester functional group in this compound characterized analytically?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies ester carbonyl stretches at ~1730 cm⁻¹. Nuclear magnetic resonance (¹H/¹³C NMR) confirms the ethyl ester moiety (e.g., triplet at δ 1.2 ppm for CH₃ and quartet at δ 4.1 ppm for CH₂ in ¹H NMR). Mass spectrometry (ESI-MS) provides molecular ion peaks matching the molecular formula (C₁₇H₂₁ClO₄, [M+H]⁺ expected at m/z 325.1) .

Q. What are the key physicochemical properties influencing its experimental handling?

- Methodological Answer :

- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) but low in water. Solubility tests should precede biological assays.

- Stability : Hydrolytically sensitive under alkaline conditions; storage at -20°C in anhydrous environments is recommended.

- logP : Estimated at ~3.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity suitable for membrane permeability studies .

Advanced Research Questions

Q. How can substituent effects (chloro vs. methoxy) on the phenyl ring be leveraged to optimize bioactivity?

- Methodological Answer : Comparative SAR studies with analogs (e.g., 4-fluoro or 4-methyl derivatives) reveal that the chloro group enhances electrophilicity, potentially improving enzyme inhibition (e.g., cholinesterases), while the methoxy group increases steric bulk, altering binding kinetics. Computational docking (AutoDock Vina) and Hammett σ constants guide rational design .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?

- Methodological Answer :

- Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to differentiate specific activity from cytotoxicity.

- Target Validation : Knockdown studies (siRNA) or enzyme inhibition assays (e.g., acetylcholinesterase for neurodegenerative applications) isolate mechanisms .

- Meta-Analysis : Cross-reference datasets from PubChem BioAssay and ChEMBL to identify assay-specific variables (e.g., cell line heterogeneity) .

Q. How can regioselective functionalization of the octanoate chain be achieved for derivatization?

- Methodological Answer :

- Oxidation : Selective ketone oxidation to carboxylic acid using KMnO₄ in acidic medium (yield ~65%) .

- Reduction : NaBH₄ in methanol reduces the ketone to a secondary alcohol, enabling further alkylation or acylation .

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive sites during multi-step syntheses .

Q. What in silico approaches predict pharmacokinetic properties (e.g., bioavailability, metabolism)?

- Methodological Answer :

- ADME Prediction : SwissADME or ADMETLab estimate oral bioavailability (%F = 45–60%) and cytochrome P450 metabolism (CYP3A4 substrate).

- Metabolite Identification : Use GLORY or MetaSite to predict phase I/II metabolites (e.g., ester hydrolysis to carboxylic acid) .

Q. How do reaction kinetics and solvent effects influence catalytic esterification efficiency?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants (k) under varying temperatures (Arrhenius plots).

- Solvent Screening : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of ethanol, while non-polar solvents (hexane) improve equilibrium displacement via azeotropic distillation .

Key Research Directions

- Mechanistic Studies : Use stopped-flow kinetics to elucidate esterase hydrolysis pathways .

- In Vivo Pharmacokinetics : Radiolabel the compound with ¹⁸F for PET imaging to track biodistribution .

- Toxicogenomics : RNA-seq profiling in model organisms (e.g., zebrafish) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.